9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
CAS No.: 793681-93-3
Cat. No.: VC5406268
Molecular Formula: C26H36BNO2
Molecular Weight: 405.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 793681-93-3 |
|---|---|
| Molecular Formula | C26H36BNO2 |
| Molecular Weight | 405.39 |
| IUPAC Name | 9-octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
| Standard InChI | InChI=1S/C26H36BNO2/c1-6-7-8-9-10-13-18-28-23-15-12-11-14-21(23)22-17-16-20(19-24(22)28)27-29-25(2,3)26(4,5)30-27/h11-12,14-17,19H,6-10,13,18H2,1-5H3 |
| Standard InChI Key | ALUCVCBSXNYMAM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3CCCCCCCC |
Introduction
Synthesis and Structural Features
Synthetic Pathways
The synthesis of 9-octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves multi-step reactions. A representative method begins with the alkylation of carbazole using 1-bromooctane to introduce the octyl chain at the nitrogen position . Subsequent borylation at the 2-position employs Miyaura borylation conditions, where a palladium catalyst facilitates the coupling of bis(pinacolato)diboron with the brominated intermediate . Key steps include:
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Step 1: Alkylation of carbazole with 1-bromooctane in dimethylformamide (DMF) at 80°C for 12 hours, yielding 9-octylcarbazole .
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Step 2: Bromination at the 2-position using N-bromosuccinimide (NBS) under radical-initiated conditions .
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Step 3: Miyaura borylation with bis(pinacolato)diboron, catalyzed by Pd(dppf)Cl₂ in the presence of potassium acetate, achieving yields up to 82% .
Structural Characterization
The compound’s structure is confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The ¹H NMR spectrum displays characteristic signals for the octyl chain (δ 0.88–1.80 ppm) and aromatic protons (δ 7.20–8.10 ppm). The ¹¹B NMR reveals a singlet near δ 30 ppm, indicative of the tetracoordinated boron atom . X-ray crystallography further validates the planar carbazole core and the distorted tetrahedral geometry around boron.
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₆BNO₂ |
| Molecular Weight | 405.38 g/mol |
| CAS Number | 793681-93-3 |
| Melting Point | Not reported |
| Solubility | Limited data; soluble in THF, DCM |
Physical and Chemical Properties
Thermal Stability
The octyl chain enhances solubility in organic solvents, while the boron moiety contributes to thermal stability. Thermogravimetric analysis (TGA) shows decomposition onset above 250°C, making it suitable for high-temperature applications in electronics .
Electronic Properties
The carbazole unit provides a rigid π-conjugated system, while the boronate ester acts as an electron-deficient group. Electrochemical studies reveal a highest occupied molecular orbital (HOMO) energy of -5.3 eV and a lowest unoccupied molecular orbital (LUMO) of -2.7 eV, facilitating charge transport in optoelectronic devices .
Applications in Advanced Materials
Organic Light-Emitting Diodes (OLEDs)
The compound serves as a host material in phosphorescent OLEDs, where its high triplet energy (2.8 eV) prevents energy back-transfer from dopants. Devices incorporating this material achieve external quantum efficiencies (EQEs) exceeding 15% .
Organic Photovoltaics (OPVs)
In bulk heterojunction solar cells, 9-octyl-2-(pinacolboronyl)-carbazole improves hole mobility when blended with PC₇₁BM. Power conversion efficiencies (PCEs) of 8.2% have been reported, attributed to optimized phase separation and reduced recombination .
Fluorescent Probes
Functionalization with hydrophilic groups enables its use as a fluorescent tag for cellular imaging. The boronate ester reacts with peroxynitrite (ONOO⁻), producing a turn-on fluorescence response detectable at 520 nm .
Recent Research Developments
Enhanced Synthetic Routes
Recent advances utilize micellar catalysis in water, reducing palladium loading to 0.5 mol% and improving atom economy. This green chemistry approach achieves yields of 89% while minimizing waste .
Biomedical Applications
Functionalized derivatives demonstrate antitumor activity against HeLa cells (IC₅₀ = 12 μM) by inhibiting tubulin polymerization. Conjugation with folate ligands enhances tumor targeting in vivo .
Sensor Technologies
Incorporation into metal-organic frameworks (MOFs) enables selective detection of Hg²⁺ ions via fluorescence quenching. The limit of detection (LOD) reaches 0.1 nM, surpassing EPA guidelines for water safety .
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